3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide
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Overview
Description
3-(2-fluorophenyl)-N-{7-oxaspiro[35]nonan-1-yl}propanamide is a synthetic organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of 3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide typically involves the use of Reformatsky reagents. The Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc, reacts with N′-(arylmethylidene)benzohydrazides to form the desired spirocyclic structure through intramolecular cyclization . The reaction conditions often include the use of solvents like toluene and HMPA, with reaction times varying based on the specific substrates used .
Chemical Reactions Analysis
3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for drug discovery, particularly in the development of analgesic and anti-inflammatory agents.
Biological Studies: It has been studied for its potential cytotoxic effects against various cancer cell lines, including HepG2 and A549.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide involves its interaction with specific molecular targets. For instance, its analgesic activity is believed to be mediated through the inhibition of certain enzymes or receptors involved in pain signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide can be compared with other spirocyclic compounds such as:
2-oxa-7-azaspiro[3.5]nonane: This compound shares a similar spirocyclic structure but differs in its substituents and specific applications.
Spiro-β-lactams: These compounds also feature a spirocyclic core and are known for their biological activities, including antimicrobial and antimalarial properties. The uniqueness of this compound lies in its specific fluorophenyl group, which can impart distinct chemical and biological properties compared to other spirocyclic compounds.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO2/c18-14-4-2-1-3-13(14)5-6-16(20)19-15-7-8-17(15)9-11-21-12-10-17/h1-4,15H,5-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWDAOUGSBOOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CCC3=CC=CC=C3F)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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